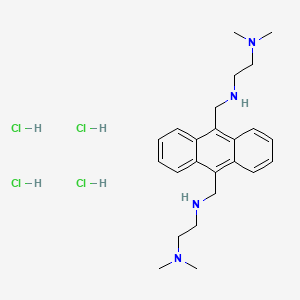
LysoTracker Blue DND-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LysoTracker Blue DND-22 is a blue fluorescent dye that is cell-permeable and non-fixable. It is primarily used to stain acidic compartments within live cells, such as lysosomes. The dye has an excitation and emission maximum of 373/422 nm and can be efficiently excited using a DAPI filter .
Méthodes De Préparation
The synthetic routes and reaction conditions for LysoTracker Blue DND-22 are not widely published. it is known that the dye consists of a hydrophobic fluorophore linked to a weak base that is only partially protonated at neutral pH. In its neutrally charged state, the dye can freely diffuse across intact plasma membranes of live cells .
Analyse Des Réactions Chimiques
LysoTracker Blue DND-22 undergoes specific reactions due to its chemical structure:
Protonation: Upon diffusion into the lysosome, the weakly basic moiety of the dye is protonated due to the acidic environment within the lysosome. .
Fluorescence: The dye exhibits fluorescence when excited at its specific wavelength, making it useful for imaging and tracking acidic organelles
Applications De Recherche Scientifique
LysoTracker Blue DND-22 has a wide range of applications in scientific research:
Cell Biology: It is used to stain and track acidic organelles such as lysosomes in live cells. .
Medical Research: The dye is used to investigate the role of lysosomes in various diseases, including cancer, neurodegenerative disorders, and infectious diseases
Chemistry: It is employed in fluorescence microscopy and imaging techniques to visualize and analyze cellular structures
Mécanisme D'action
The mechanism of action of LysoTracker Blue DND-22 involves its ability to selectively stain acidic compartments within live cells. The dye consists of a hydrophobic fluorophore linked to a weak base. In a neutrally charged state, it can freely diffuse across intact plasma membranes. Upon entering the acidic environment of the lysosome, the weakly basic moiety is protonated, preventing the dye from diffusing back across the organelle membrane. This leads to localized accumulation and distinct staining of acidic organelles such as lysosomes .
Comparaison Avec Des Composés Similaires
LysoTracker Blue DND-22 is part of the LysoTracker series of dyes, which are available in various fluorescent colors. Similar compounds include:
LysoTracker Red DND-99: A red fluorescent dye used for staining acidic compartments in live cells.
LysoTracker Green: A green fluorescent dye used for similar purposes.
This compound is unique due to its specific excitation and emission wavelengths, making it suitable for multi-color labeling experiments .
Propriétés
Formule moléculaire |
C24H38Cl4N4 |
|---|---|
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
N-[[10-[[2-(dimethylamino)ethylamino]methyl]anthracen-9-yl]methyl]-N',N'-dimethylethane-1,2-diamine;tetrahydrochloride |
InChI |
InChI=1S/C24H34N4.4ClH/c1-27(2)15-13-25-17-23-19-9-5-7-11-21(19)24(18-26-14-16-28(3)4)22-12-8-6-10-20(22)23;;;;/h5-12,25-26H,13-18H2,1-4H3;4*1H |
Clé InChI |
XREPHSYKOHUZPZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CNCCN(C)C.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


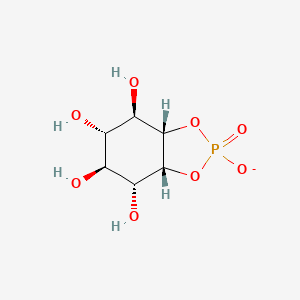
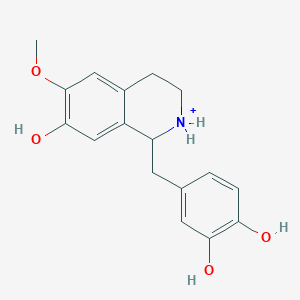

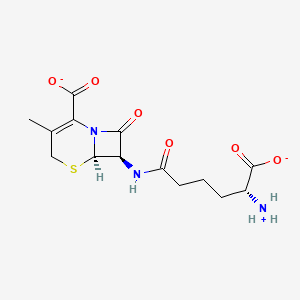
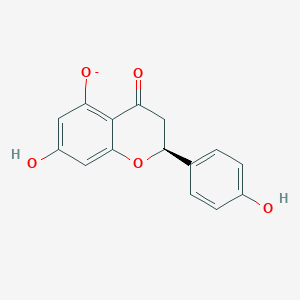
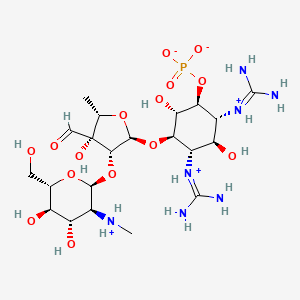

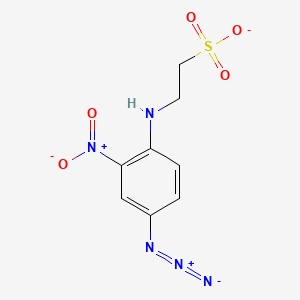
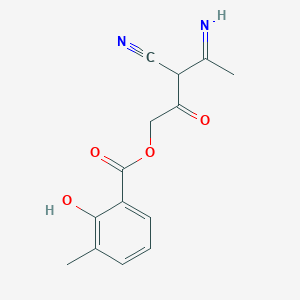
![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)
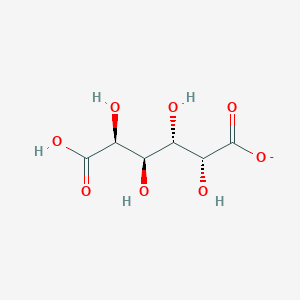

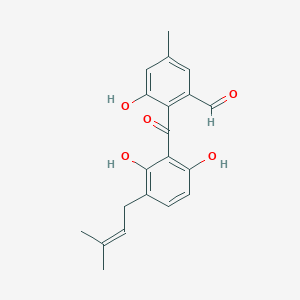
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
